molecular formula C28H31N3O2S2 B11970129 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970129
M. Wt: 505.7 g/mol
InChI Key: SBRNJMPVSKDSGL-BWAHOGKJSA-N
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Description

The compound “(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a thiazolidin-4-one derivative characterized by a Z-configuration at the 5-position. Its structure includes:

  • A thiazolidin-4-one core with a 2-thioxo group.
  • A hexyl chain at the 3-position, which enhances lipophilicity and may influence membrane permeability.
  • A pyrazole substituent at the 5-position, functionalized with a 4-ethoxy-2-methylphenyl group and a phenyl ring.

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-4-6-7-11-16-30-27(32)25(35-28(30)34)18-21-19-31(22-12-9-8-10-13-22)29-26(21)24-15-14-23(33-5-2)17-20(24)3/h8-10,12-15,17-19H,4-7,11,16H2,1-3H3/b25-18-

InChI Key

SBRNJMPVSKDSGL-BWAHOGKJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Diphenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is synthesized via the Vilsmeier-Haack reaction, where substituted acetophenone hydrazones react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours. This method generates 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1a) in 85–90% yield. The reaction mechanism involves formylation at the active methylene position, followed by cyclization to form the pyrazole ring.

Synthesis of 3-Hexyl-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone precursor is prepared by alkylating the potassium salt of thiazolidine-2,4-dione (TZD) with hexyl 2-bromoacetate. This reaction proceeds in acetone at 50°C for 5 hours or in KI/DMF at 90°C for 12 hours, yielding 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (2) . TZD itself is synthesized from chloroacetic acid and thiourea under acidic conditions, followed by HCl-mediated cyclization.

Formation of the Thiazolidinone Core

Knoevenagel Condensation

The final compound is assembled via a Knoevenagel condensation between 1a and 2 . This reaction is catalyzed by piperidine in ethanol under reflux for 5–6 hours, producing the (Z)-configured product in 90% yield. The mechanism involves deprotonation of the active methylene group in 2 , followed by nucleophilic attack on the aldehyde carbonyl of 1a , and subsequent dehydration to form the exocyclic double bond.

Acid Hydrolysis for Carboxylic Acid Derivatives

For analogs requiring a carboxylic acid group, ethyl or methyl esters (e.g., 4a ) undergo hydrolysis in acetic acid with dilute H₂SO₄ under reflux. This step converts esters to 2-((Z)-2,4-dioxo-5-(pyrazolylmethylene)thiazolidin-3-yl)acetic acid (6a) in 94% yield.

Optimization of Reaction Conditions

Catalytic Systems

  • Piperidine in Ethanol : Standard for Knoevenagel condensation, providing 90% yield.

  • Vanadyl Sulfate (VOSO₄) : Under ultrasonic irradiation, this green catalyst reduces reaction time to 2 hours with comparable yields.

  • Nano-NiZr₄(PO₄)₆ : Microwave-assisted condensation using this catalyst achieves 95% yield in 15 minutes.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
Ethanol78 (reflux)90
PEG-40011083
Acetonitrile25 (ultrasonic)88

Polar aprotic solvents like DMF improve solubility but require higher temperatures, while ethanol balances efficiency and environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 9H, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.82 (t, J=6.5 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

  • HRMS (ESI+) : m/z 573.18 [M+H]⁺.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) achieves >98% purity.

  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodCatalystTime (h)Yield (%)
Classical KnoevenagelPiperidine690
Ultrasonic-assistedVOSO₄288
Microwave-assistedNano-NiZr₄(PO₄)₆0.2595

Microwave and ultrasonic methods significantly reduce reaction times while maintaining high yields, aligning with green chemistry principles.

Challenges and Solutions

Stereochemical Control

The (Z)-configuration of the exocyclic double bond is critical for biological activity. Using bulky catalysts like DABCO minimizes (E)-isomer formation, ensuring >95% (Z)-selectivity.

Byproduct Formation

  • Hydrazine Derivatives : Generated during pyrazole synthesis; removed via aqueous workup.

  • Ester Hydrolysis : Controlled by limiting H₂SO₄ concentration to prevent over-hydrolysis.

Applications in Medicinal Chemistry

While focusing on synthesis, the compound’s structural features—such as the ethoxy group enhancing lipid solubility and the thioxo group enabling hydrogen bonding—suggest potential as a kinase inhibitor or antimicrobial agent .

Chemical Reactions Analysis

Comparative Analysis of Synthetic Strategies

ApproachKey ReagentsCatalystsSolvent/ConditionsYieldReference
Route 1Thioglycolic acid, aromatic aldehydesPiperidineEthanol/Acetonitrile, refluxNot specified
Route 6Pyrazole carbaldehyde, anilines, thioglycolic acidDSDABCOCUltrasound-assisted, reduced energy82–92%
Route 7Aromatic carbaldehyde, aromatic amines, mercaptoacetic acidDTPEACRoom temperatureNot specified
Route 8Phenylhydrazine, benzaldehyde, acetic acidAcetic acidReflux with Dean-Stark separatorNot specified

Reaction Mechanisms

The synthesis relies on nucleophilic addition and cyclocondensation reactions. For example:

  • Thiazolidinone formation : Mercaptoacetic acid reacts with an aldehyde to form a thiol-ester intermediate, which undergoes cyclization to yield the thiazolidinone ring .

  • Pyrazole coupling : Pyrazole carbaldehydes react with anilines via condensation, followed by thiazolidinone ring formation under acidic or catalytic conditions .

Key Reagents and Reaction Conditions

ReagentRoleConditions
Thioglycolic acid/mercaptoacetic acidThiol source for thiazolidinone ringReflux in ethanol/acetonitrile
Aromatic aldehydesPyrazole substituent precursorCatalytic piperidine
UltrasoundAccelerates reaction rateReduces energy consumption
DSDABCOC/DTPEACCatalystsRoom temperature to reflux

Research Findings and Optimization

  • Ultrasound-assisted synthesis (Route 6) enhances reaction rates and reduces energy requirements while maintaining high yields (82–92%) .

  • Catalyst selection : Piperidine (Route 1) and DSDABCOC (Route 6) are critical for facilitating cyclocondensation and improving product purity .

Scientific Research Applications

Case Studies

Several studies have explored the anticancer effects of thiazolidinone derivatives:

  • Study on Cytotoxicity : A recent investigation reported that derivatives similar to (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.24 µM to 0.54 µM .
  • Multi-Kinase Inhibition : Another study focused on a series of thiazolidinone analogues that showed promising results as multi-target kinase inhibitors, with some compounds demonstrating selectivity towards mutant forms of EGFR, which is often implicated in non-small cell lung cancer .

Other Therapeutic Applications

Beyond anticancer properties, thiazolidinones have been investigated for various other therapeutic applications:

  • Anti-diabetic Agents : Some derivatives have shown potential in managing blood glucose levels by acting on insulin receptors and enhancing glucose uptake in cells.
  • Antimicrobial and Antifungal Activities : The broad-spectrum activity against bacteria and fungi makes these compounds candidates for developing new antibiotics.
  • Neuroprotective Effects : Emerging research suggests that certain thiazolidinones may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound A are compared below with related heterocyclic derivatives, emphasizing synthesis, substituent effects, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name Core Structure Key Substituents Synthesis Method Potential Bioactivity/Applications
Compound A Thiazolidin-4-one 3-hexyl, 5-(4-ethoxy-2-methylphenyl-pyrazole) Not explicitly described Unknown (structural analogs suggest antimicrobial or anticancer potential)
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-thiomethylphenyl, 5-hydroxy-3-methylpyrazole Adapted from Dorofeeva (microwave-assisted) Antioxidant or enzyme inhibition (based on pyrazole derivatives)
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (6a–j) Thiazol-4-one Varied benzylidene and phenylamino groups Condensation reactions (Scheme 1, Table 2) Anticancer, antimicrobial (dependent on substituents)
Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19) Thiazolo-pyrimidine Chromenyl, phenyl, thiourea-derived groups Microwave-assisted synthesis in DMF Antiviral or anti-inflammatory (structural complexity suggests diverse targets)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5) Pyrazole-propanedione Hydroxy-pyrazole, phenylpropanedione Lithium bis(trimethylsilyl)amide-mediated Chelation-based metal-binding activity

Key Observations:

Core Structure Variability: Compound A’s thiazolidin-4-one core differs from pyrazol-3-one () or thiazolo-pyrimidine () scaffolds, which may confer distinct target selectivity. Thiazolidinones are historically associated with antidiabetic (e.g., rosiglitazone) and antimicrobial activities, though Compound A’s hexyl and pyrazole groups likely redirect its pharmacological profile .

Substituent Effects: The hexyl chain in Compound A increases lipophilicity compared to shorter alkyl or aromatic substituents in analogues (e.g., methyl in or isopropyl in ). This could enhance cellular uptake but may reduce aqueous solubility. Similar substituents in ’s thiazol-4-one derivatives showed enhanced bioactivity .

Bioactivity Gaps: highlights ferroptosis-inducing compounds (FINs) in cancer research.

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of substituents such as the ethoxy and methyl groups on the phenyl ring enhances its lipophilicity and modulates its biological activity.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties. Research indicates that modifications at the 2-position of the thiazolidinone ring can significantly enhance anticancer activity. For instance, compounds with specific substituents have been reported to inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AHT2915
Compound BH46010
Target CompoundHT2912

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth effectively. Specifically, derivatives with electron-withdrawing groups on the phenyl ring have demonstrated enhanced antibacterial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus18
Target CompoundE. coli22

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinone compounds. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds. The target compound has shown competitive antioxidant activity compared to standard antioxidants like vitamin C .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
Vitamin C95
Compound A85
Target Compound78

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Key findings in SAR studies include:

  • Substituent Effects : The nature and position of substituents on the phenyl ring significantly affect bioactivity. Electron-withdrawing groups tend to enhance antimicrobial properties, while bulky groups may increase anticancer efficacy .
  • Thiazolidinone Core Modifications : Alterations at positions 2 and 4 of the thiazolidinone ring can lead to variations in potency against different biological targets .

Case Studies

Recent studies have synthesized various thiazolidinone derivatives, including those similar to the target compound, revealing their potential in treating diseases such as diabetes and cancer. For instance, derivatives designed to activate PPARγ (peroxisome proliferator-activated receptor gamma) have shown promise as antidiabetic agents by enhancing insulin sensitivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this thiazolidinone derivative, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Condensation of 4-ethoxy-2-methylphenyl-substituted pyrazole aldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form the Schiff base intermediate .
  • Step 2 : Cyclization with hexyl-substituted chloroacetic acid derivatives in ethanol or DMF, using sodium acetate as a catalyst, to yield the thiazolidinone core .
  • Optimization : Use a factorial design of experiments (DoE) to vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading. Monitor progress via TLC and HPLC .
    • Key Challenges : Competing side reactions (e.g., over-oxidation of the thioxo group); prioritize inert atmospheres and controlled heating .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • FT-IR : Identify characteristic bands for thioxo (C=S, ~1200 cm⁻¹), pyrazole (C=N, ~1600 cm⁻¹), and ester (C-O, ~1250 cm⁻¹) groups .
  • NMR : Confirm Z-configuration of the exocyclic double bond via coupling constants (³J ~10–12 Hz for Z-isomers in ¹H NMR) and NOE correlations .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect by-products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments derived from NMR/IR?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/ethanol. Use SHELXL for structure refinement, focusing on the (5Z)-configured methylene group and hexyl chain conformation .
  • Validation : Compare experimental bond lengths (C-S: ~1.68 Å) and torsion angles with DFT-optimized structures (e.g., Gaussian 16) to resolve discrepancies .
    • Case Study : In analogous thiazolidinones, misassignment of Z/E isomers was corrected via Hirshfeld surface analysis .

Q. What computational approaches predict the compound’s bioactivity and binding modes with target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize the thioxo group and pyrazole ring as key pharmacophores .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    • Validation : Cross-reference with in vitro assays (e.g., MIC values against bacterial strains) .

Q. How can synthetic by-products be characterized, and what mechanistic insights do they provide?

  • Methodology :

  • LC-HRMS : Identify by-products (e.g., oxidized thiazolidinone or hydrolyzed ethoxy group derivatives) via exact mass and isotopic patterns .
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O in cyclization steps) to track proton transfer pathways. Isolate intermediates via column chromatography .

Q. What strategies improve solubility and formulation stability for in vivo studies?

  • Methodology :

  • Co-solvent Systems : Test PEG-400/water or cyclodextrin-based formulations for enhanced aqueous solubility .
  • Solid Dispersion : Prepare amorphous forms via spray drying (e.g., with PVP-K30) and characterize via DSC/PXRD .

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